N-(3-bromophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(3-bromophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromophenyl group and a dimethylphenyl group attached to an oxazole ring, which is further connected to a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide typically involves the reaction of 3-bromophenylamine with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-bromophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromophenyl)-2-[(3,4-dimethylphenyl)amino]acetamide
- N-(3-bromophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-4-carboxamide
Uniqueness
N-(3-bromophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific structural features, such as the position of the carboxamide group on the oxazole ring
Properties
Molecular Formula |
C18H15BrN2O2 |
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Molecular Weight |
371.2 g/mol |
IUPAC Name |
N-(3-bromophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H15BrN2O2/c1-11-6-7-13(8-12(11)2)17-10-16(21-23-17)18(22)20-15-5-3-4-14(19)9-15/h3-10H,1-2H3,(H,20,22) |
InChI Key |
LTLCFSDKDBGUKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC(=CC=C3)Br)C |
Origin of Product |
United States |
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